ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethoxyphenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with thiourea to form the tetrahydropyrimidine ring. This intermediate is then reacted with 4-(trifluoromethoxy)phenylhydrazine and sodium azide to introduce the triazole ring. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanylidene group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but lacks the triazole ring and trifluoromethoxy group.
Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the triazole ring and trifluoromethoxy group in ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique. These functional groups contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C17H16F3N5O3S |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
ethyl 6-methyl-2-sulfanylidene-4-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H16F3N5O3S/c1-3-27-15(26)13-9(2)21-16(29)22-14(13)12-8-25(24-23-12)10-4-6-11(7-5-10)28-17(18,19)20/h4-8,14H,3H2,1-2H3,(H2,21,22,29) |
InChI Key |
KMTVZZUCFJPOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)C |
Origin of Product |
United States |
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